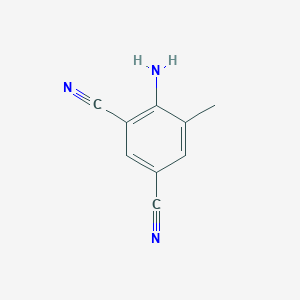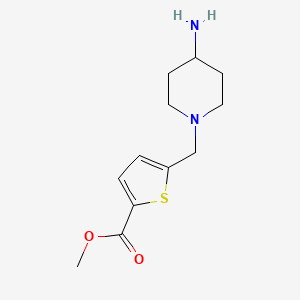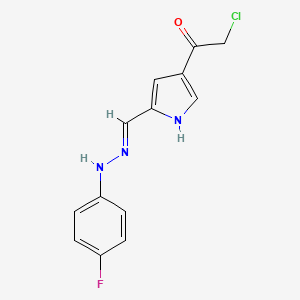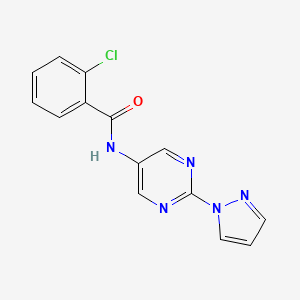
Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate is a synthetic compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential applications in scientific research due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
In synthetic chemistry, Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate and its derivatives play a crucial role in facilitating complex reactions and creating novel compounds. For instance, Zhu et al. (2003) highlighted its use in the phosphine-catalyzed [4 + 2] annulation process, producing highly functionalized tetrahydropyridines with excellent yields and regioselectivity (Zhu, Lan, & Kwon, 2003). Similarly, the compound's involvement in the synthesis of degradable Poly(β-amino esters) showcases its contribution to creating new materials with potential biomedical applications (Lynn & Langer, 2000).
Material Science and Engineering
In material science, derivatives of Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate have been utilized in the development of new polymers and materials. The synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, for instance, illustrates the compound's utility in creating materials with significant urease inhibitory potential, suggesting applications in drug development and agricultural chemistry (Nazir et al., 2018).
Biomedical Research
In the context of biomedical research, Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate derivatives have shown promise. For example, the compound's role in the synthesis of chiral alcohols for drug development underscores its importance in producing enantiomerically pure substances that are crucial for the pharmaceutical industry (Jung, Park, & Kim, 2012).
Analytical Chemistry
The exploration of polymorphism in pharmaceutical compounds, including those related to Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate, highlights its significance in ensuring the quality and efficacy of pharmaceuticals through detailed spectroscopic and diffractometric studies (Vogt, Williams, Johnson, & Copley, 2013).
Wirkmechanismus
Target of Action
The primary target of Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate is currently unknown. The compound may have potential interactions with multiple receptors
Mode of Action
It is possible that the compound interacts with its targets in a way that leads to changes in cellular processes . More detailed studies are required to elucidate the precise mechanisms involved.
Biochemical Pathways
Given the potential for interaction with multiple receptors, it is likely that several pathways could be impacted
Result of Action
The molecular and cellular effects of Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate’s action are currently unknown. The compound’s effects will depend on its specific targets and mode of action
Eigenschaften
IUPAC Name |
ethyl 4-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethylamino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5S/c1-3-27-20(24)12-11-19(23)21-14-13-17-6-4-5-15-22(17)28(25,26)18-9-7-16(2)8-10-18/h7-10,17H,3-6,11-15H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAISTXYQCLYLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-(2-pyridinylsulfanyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2842816.png)

![2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2842820.png)
![Ethyl (3-amino-5-nitrobenzo[b]thiophen)-2-carboxylate](/img/structure/B2842823.png)

![Ethyl 2-[(azidoacetyl)amino]benzoate](/img/structure/B2842826.png)
![4-[(6-Chloropyridazin-3-yl)oxy]aniline](/img/structure/B2842830.png)

